molecular formula C9H8BrClN2O2 B14302318 Methyl [2-(4-bromophenyl)hydrazinylidene](chloro)acetate CAS No. 118429-10-0

Methyl [2-(4-bromophenyl)hydrazinylidene](chloro)acetate

Cat. No.: B14302318
CAS No.: 118429-10-0
M. Wt: 291.53 g/mol
InChI Key: SOKMINLPGKEBMH-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)hydrazinylideneacetate is an organic compound that features a hydrazinylidene group attached to a bromophenyl ring and a chloroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromophenyl)hydrazinylideneacetate typically involves the reaction of 4-bromophenylhydrazine with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazinylidene linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)hydrazinylideneacetate can undergo various chemical reactions, including:

    Oxidation: The hydrazinylidene group can be oxidized to form corresponding azo compounds.

    Reduction: The bromophenyl ring can be reduced to form the corresponding phenyl derivative.

    Substitution: The chloroacetate moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted acetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-bromophenyl)hydrazinylideneacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-bromophenyl)hydrazinylideneacetate exerts its effects involves interactions with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and other interactions with biological molecules, potentially disrupting their normal function. The bromophenyl ring may also participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromophenyl)acetate
  • Methyl 2-(2-chlorophenyl)acetate
  • 4-Bromoaniline

Uniqueness

Methyl 2-(4-bromophenyl)hydrazinylideneacetate is unique due to the presence of the hydrazinylidene group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

118429-10-0

Molecular Formula

C9H8BrClN2O2

Molecular Weight

291.53 g/mol

IUPAC Name

methyl 2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate

InChI

InChI=1S/C9H8BrClN2O2/c1-15-9(14)8(11)13-12-7-4-2-6(10)3-5-7/h2-5,12H,1H3

InChI Key

SOKMINLPGKEBMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=NNC1=CC=C(C=C1)Br)Cl

Origin of Product

United States

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